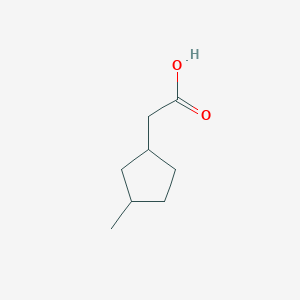

2-(3-Methylcyclopentyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclic acetic acid derivatives, including compounds similar to 2-(3-Methylcyclopentyl)acetic acid, often involves intricate steps that include cycloaddition reactions, acylation, and various catalytic processes to introduce or modify the functional groups in the cyclopentyl ring. For example, a study by Petz et al. (2019) explored the construction of cyclic γ-aminobutyric acid analogues through an intermolecular [2+2]-photocycloaddition, demonstrating a method that could be analogous to synthesizing structures similar to 2-(3-Methylcyclopentyl)acetic acid (Petz, Allmendinger, Mayer, & Wanner, 2019).

Molecular Structure Analysis

The molecular structure of compounds like 2-(3-Methylcyclopentyl)acetic acid is crucial for understanding their reactivity and properties. Advanced spectroscopic and crystallographic techniques provide insights into the arrangement of atoms and the stereochemistry of these molecules. Studies on similar compounds emphasize the role of X-ray crystallography and NMR spectroscopy in elucidating structural details, which are fundamental for predicting reactivity and designing synthesis routes (Seidel, Goddard, Nöthling, & Lehmann, 2016).

Chemical Reactions and Properties

2-(3-Methylcyclopentyl)acetic acid can undergo a variety of chemical reactions, leveraging its acetic acid moiety for acylation and esterification reactions. The compound's reactivity is also influenced by the cyclic structure, which can participate in ring-opening reactions, nucleophilic substitutions, and more. Studies such as those conducted by Xue et al. (2023) provide examples of cyclization reactions that could be relevant for modifying the cyclopentyl ring or introducing new functional groups (Xue, Wu, Li, & Wang, 2023).

Physical Properties Analysis

The physical properties of 2-(3-Methylcyclopentyl)acetic acid, such as melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications and for designing its synthesis and purification processes. Investigations into related compounds offer methodologies for assessing these physical characteristics and understanding their relationship with molecular structure.

Chemical Properties Analysis

The chemical properties of 2-(3-Methylcyclopentyl)acetic acid, including acidity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are key for its application in synthesis and in the development of new compounds. Research into similar acetic acid derivatives highlights the importance of studying these properties to predict behavior in complex reactions and environments (Yadav, Reddy, Satheesh, Narasimhulu, Portier, Madhavi, & Kunwar, 2008).

Aplicaciones Científicas De Investigación

Stability and Complexation in Coordination Chemistry

Complexes of tetraazacycles with pendant arms, including acetic acid analogues, are studied for their complexing properties, particularly with copper and lanthanides due to their medical applications. The stability of these complexes is influenced by the basicity of amine groups and pendant arms. Lanthanide(III) complexes with phosphorus acid derivatives show more steric hindrance and limited coordination of water molecules, crucial in MRI applications, compared to their carboxylic counterparts (Lukeš et al., 2001).

Biological Activity and Synthesis of Derivatives

Esters of 2-(1,2,4-triazoles-3-iltio)acetic acids display biological activities such as analgesic, neuroleptic, and anti-inflammatory effects. These compounds can serve as intermediates for the synthesis of various biologically active structures (Salionov, 2015).

Advancements in Organic Synthesis

The synthesis of aminoethyl-substituted indole-3-acetic acids introduces novel research tools, like immobilized and carrier-linked forms of indole-3-acetic acid, providing significant contributions to biochemical research and molecular probe development (Ilić et al., 2005).

Molecular and Catalytic Studies

Studies on non-heme non-oxo Fe(IV) species stabilized by N-methylated cyclam-acetate ligands contribute to understanding the catalytic processes and redox reactions, providing insights into metalloenzyme models and applications in organic synthesis (Berry et al., 2005).

Safety and Hazards

The safety information for 2-(3-Methylcyclopentyl)acetic acid indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements are H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

Biochemical Pathways

For instance, acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . .

Result of Action

The molecular and cellular effects of 2-(3-Methylcyclopentyl)acetic acid’s action are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .

Propiedades

IUPAC Name |

2-(3-methylcyclopentyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-2-3-7(4-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPUDAKSSKGBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylcyclopentyl)acetic acid | |

CAS RN |

63370-69-4 |

Source

|

| Record name | 2-(3-methylcyclopentyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)